molecular formula C20H22FN3O5S B4449426 N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4449426
M. Wt: 435.5 g/mol
InChI Key: GNAIISZLPNMZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring, a fluorinated benzene sulfonyl group, and a carbamoylphenyl group.

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its specific properties and activities. It could potentially be used in the development of new pharmaceuticals or in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the fluorinated benzene sulfonyl group and the carbamoylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features, such as other piperidine derivatives or fluorinated benzene sulfonyl compounds. The unique combination of functional groups in this compound sets it apart from other compounds, providing distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers and professionals in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5S/c1-29-17-7-4-15(21)12-18(17)30(27,28)24-10-8-14(9-11-24)20(26)23-16-5-2-13(3-6-16)19(22)25/h2-7,12,14H,8-11H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAIISZLPNMZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
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N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
N-(4-CARBAMOYLPHENYL)-1-(5-FLUORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

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